molecular formula C9H13N3O3S B3126544 2-(N-(4-aminophenyl)methylsulfonamido)acetamide CAS No. 334952-19-1

2-(N-(4-aminophenyl)methylsulfonamido)acetamide

Cat. No.: B3126544
CAS No.: 334952-19-1
M. Wt: 243.29 g/mol
InChI Key: LEFCOWIXKMQEEK-UHFFFAOYSA-N
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Description

2-(N-(4-Aminophenyl)methylsulfonamido)acetamide (CAS 334952-19-1) is a synthetic compound of significant interest in medicinal chemistry and biochemical research, with a molecular formula of C9H13N3O3S and a molecular weight of 243.28 g/mol . This acetamide-sulfonamide hybrid scaffold is designed for the development of novel enzyme inhibitors, particularly targeting the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a promising therapeutic strategy for treating pathological conditions caused by Helicobacter pylori infections, which are linked to gastritis, ulcers, and gastric adenocarcinoma . The compound's structure incorporates both acetamide and sulfonamide moieties, which are established pharmacophores known to confer a wide range of biological activities, including antiurease properties . The primary research application of this compound is as a key scaffold in the synthesis of novel, potent urease inhibitors. Molecules featuring the acetamide-sulfonamide core have demonstrated potent and competitive inhibition of urease in mechanistic and kinetic studies, making them valuable lead compounds for future drug development efforts . This reagent is provided strictly For Research Use Only (RUO) and is intended for laboratory research by qualified personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-amino-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-16(14,15)12(6-9(11)13)8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFCOWIXKMQEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-aminophenyl)methylsulfonamido)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 4-aminobenzenesulfonamide with acetic anhydride: This step involves the acetylation of 4-aminobenzenesulfonamide to form N-(4-aminophenyl)acetamide.

    Methylation: The N-(4-aminophenyl)acetamide is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-aminophenyl)methylsulfonamido)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-(N-(4-aminophenyl)methylsulfonamido)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antibacterial and antifungal agent.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 2-(N-(4-aminophenyl)methylsulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound acts as a competitive inhibitor of enzymes involved in the synthesis of folic acid in bacteria. By inhibiting these enzymes, the compound disrupts the production of folic acid, which is essential for bacterial growth and reproduction. This results in a bacteriostatic effect, preventing the multiplication of bacteria .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-(N-(4-aminophenyl)methylsulfonamido)acetamide with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound 4-aminophenyl, methylsulfonamido C₉H₁₃N₃O₃S 243.28 Amino group enhances solubility and reactivity -
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitrophenyl, methylsulfonyl C₉H₉ClN₂O₅S 304.70 Electron-withdrawing groups (Cl, NO₂) increase stability
N-(4-Aminophenyl)-2-(phenylthio)acetamide (2b) 4-aminophenyl, phenylthio C₁₄H₁₄N₂OS 258.34 Thioether linkage improves lipophilicity
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-methoxyphenyl sulfamoyl C₁₅H₁₆N₂O₄S 320.36 Methoxy group enhances metabolic stability
2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide 4-aminophenyl, 2-methoxyethyl C₁₁H₁₆N₂O₂ 208.26 Ether linkage increases water solubility

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl group in the target compound enhances nucleophilicity and solubility, whereas chloro and nitro substituents (e.g., in ) increase stability but reduce reactivity.
  • Polar Substituents : Methoxy groups (e.g., in ) or ether linkages (e.g., in ) modulate solubility and metabolic stability.

Yield and Efficiency :

  • Reductive amination (e.g., in ) typically yields 55–61%, while acetylation reactions (e.g., in ) often require purification via crystallization.

Crystallographic and Structural Data

  • N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide : Exhibits intramolecular C–H⋯O hydrogen bonds and N–H⋯O interactions, stabilizing its crystal lattice .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features a twisted nitro group and intermolecular C–H⋯O interactions, forming chains along the [101] direction .

Implications for Target Compound : The methylsulfonamido group in the target compound is expected to participate in similar hydrogen-bonding networks, influencing its crystallinity and solubility.

Biological Activity

2-(N-(4-aminophenyl)methylsulfonamido)acetamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonamide functional group linked to an acetamide moiety, which enhances its pharmacological profile. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}N2_{2}O3_{3}S
  • Molecular Weight : 240.28 g/mol

The compound features:

  • A sulfonamide group (-SO2_2NH2_2)
  • An acetamide group (-CONH2_2)
  • An aminophenyl substituent, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting bacterial growth by targeting dihydropteroate synthase in the folate synthesis pathway. Additionally, the acetamide structure enhances solubility and bioavailability.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may modulate receptor activity, influencing signaling pathways related to inflammation and pain.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown potential as an antimicrobial agent against various bacterial strains. Its mechanism involves disrupting folate synthesis, which is crucial for bacterial growth.
  • Urease Inhibition :
    • Studies have highlighted its effectiveness in inhibiting urease activity, which is significant in treating conditions like urinary tract infections and certain gastrointestinal disorders. For instance, a related study reported IC50 values of similar sulfonamide derivatives ranging from 9.95 µM to 63.42 µM for urease inhibition .
  • Anti-inflammatory Effects :
    • Given the structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may exhibit anti-inflammatory properties, although further studies are required to confirm this activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or including this compound:

StudyFindings
PubMed Central (2023) Demonstrated that acetamide-sulfonamide scaffolds possess significant urease inhibition capabilities, suggesting therapeutic potential in managing infections .
BenchChem Research (2024) Investigated the antimicrobial properties of various sulfonamide derivatives, indicating that modifications can enhance biological efficacy.
Structural Studies Highlighted the importance of specific functional groups in determining the inhibitory activity against target enzymes .

Q & A

Q. How should conflicting cytotoxicity data (e.g., IC50 variability) be reconciled across studies?

  • Answer :
  • Meta-analysis of experimental variables (e.g., cell passage number, serum concentration).
  • Dose-response curve normalization to internal controls.
  • Public data repositories (e.g., ChEMBL) for cross-study benchmarking. Reproducibility requires adherence to FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(N-(4-aminophenyl)methylsulfonamido)acetamide
Reactant of Route 2
Reactant of Route 2
2-(N-(4-aminophenyl)methylsulfonamido)acetamide

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